11-Deoxy prostaglandin F2alpha

Vascular pharmacology Thromboxane receptor agonism Smooth muscle contractility

11-Deoxy prostaglandin F2α (11-deoxy PGF2α, also designated AY-24366, CAS 36969-91-2) is a synthetic prostanoid analog of prostaglandin F2α (PGF2α, dinoprost) characterized by the deletion of the C-11 hydroxyl group present in the parent molecule. This structural modification fundamentally alters its receptor pharmacology: whereas native PGF2α acts primarily as an FP receptor agonist, 11-deoxy PGF2α exhibits potent agonist activity at both FP receptors and thromboxane A2 (TP) receptors, making it a dual prostanoid agonist with a distinct pharmacological fingerprint.

Molecular Formula C20H34O4
Molecular Weight 338.5 g/mol
CAS No. 36969-91-2
Cat. No. B3393637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Deoxy prostaglandin F2alpha
CAS36969-91-2
Synonyms11-deoxy-PGF2alpha
11-deoxy-prostaglandin F2alpha
AY 24366
AY-24366
d,l-trans,cis-7-(2 alpha-hydroxy-5-(3-hydroxy-1-octenyl)cyclopentyl)-5-heptenoic acid
Molecular FormulaC20H34O4
Molecular Weight338.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1CCC(C1CC=CCCCC(=O)O)O)O
InChIInChI=1S/C20H34O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12,14,16-19,21-22H,2-3,5-6,8-11,13,15H2,1H3,(H,23,24)/b7-4-,14-12+/t16-,17-,18+,19-/m0/s1
InChIKeyYRFLKMLJQWGIIZ-APRRXLQMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





11-Deoxy Prostaglandin F2α (CAS 36969-91-2) – Prostanoid FP/TP Dual Agonist Procurement Baseline


11-Deoxy prostaglandin F2α (11-deoxy PGF2α, also designated AY-24366, CAS 36969-91-2) is a synthetic prostanoid analog of prostaglandin F2α (PGF2α, dinoprost) characterized by the deletion of the C-11 hydroxyl group present in the parent molecule [1]. This structural modification fundamentally alters its receptor pharmacology: whereas native PGF2α acts primarily as an FP receptor agonist, 11-deoxy PGF2α exhibits potent agonist activity at both FP receptors and thromboxane A2 (TP) receptors, making it a dual prostanoid agonist with a distinct pharmacological fingerprint [2]. The compound is widely employed as a pharmacological tool for investigating smooth muscle contractility, reproductive physiology, and thromboxane receptor-mediated signaling pathways.

Why Generic Substitution Fails for 11-Deoxy PGF2α – Pharmacological Fingerprint Divergence


Procurement specialists and research scientists cannot simply substitute 11-deoxy PGF2α with PGF2α, U-46619, or other in-class prostanoids due to fundamental divergence in receptor activation profiles, tissue-specific potency hierarchies, and metabolic handling. The C-11 deoxy modification confers TP receptor agonism absent in native PGF2α while simultaneously altering FP receptor potency across vascular and airway smooth muscle preparations [1]. This dual FP/TP agonist property creates a unique experimental tool: it activates thromboxane-sensitive contractile systems with potency approximately 20% lower than the standard TP reference agonist U-46619, yet with substantially greater potency than PGF2α on the same preparations [1]. Furthermore, the structural modification alters solubility parameters relative to parent PGF2α, with quantifiable differences in aqueous buffer and organic solvent compatibility that directly impact experimental formulation choices . These pharmacological and physicochemical distinctions render direct substitution invalid for protocols requiring precisely defined receptor activation profiles or reproducible potency benchmarks.

Quantitative Differentiation Evidence – 11-Deoxy PGF2α vs. PGF2α and U-46619


Rabbit Aortic Smooth Muscle Contractile Potency – 11-Deoxy PGF2α vs. PGF2α vs. U-46619

In isolated rabbit aortic ring preparations, 11-deoxy PGF2α demonstrates significantly enhanced contractile potency relative to native PGF2α, with an observed potency difference exceeding 100-fold in favor of the 11-deoxy analog. However, its potency falls approximately 20% below that of U-46619, the standard TP receptor reference agonist [1]. This hierarchical potency ranking establishes 11-deoxy PGF2α as an intermediate-strength TP/FP dual agonist suitable for experimental systems where full U-46619 potency may obscure subtle pharmacological responses.

Vascular pharmacology Thromboxane receptor agonism Smooth muscle contractility

Canine Saphenous Vein Contractile Response – Tissue-Specific Potency Profiling

In isolated dog saphenous vein preparations, 11-deoxy PGF2α exhibits a contractile potency profile distinct from that observed in aortic tissue. The compound demonstrates agonist activity that is quantitatively comparable to PGF2α on this venous preparation, contrasting sharply with the >100-fold potency advantage observed in aortic tissue [1]. This tissue-dependent potency variation provides critical evidence that 11-deoxy PGF2α's pharmacological effects cannot be extrapolated from single-tissue data and underscores the compound's unique receptor activation signature across different vascular beds.

Venous smooth muscle Thromboxane receptor Vascular reactivity

Guinea Pig Tracheal Smooth Muscle – Airway Contractility Potency Ranking

In isolated guinea pig tracheal chain preparations, 11-deoxy PGF2α demonstrates contractile potency that substantially exceeds that of PGF2α while remaining approximately 20% less potent than U-46619 [1]. This airway tissue profile closely mirrors the potency hierarchy observed in rabbit aorta, confirming that the 11-deoxy modification consistently enhances TP receptor-mediated contractile activity across multiple smooth muscle types. The reproducible ~20% potency reduction relative to U-46619 provides a reliable benchmark for calibrating experimental thromboxane mimetic responses.

Airway pharmacology Bronchoconstriction TP receptor

Thromboxane A2 (TP) Receptor Agonist Activity – Partial Alleviation of Embryo Crowding in Lpar3(−/−) Model

In an in vivo reproductive biology model utilizing Lpar3(−/−) female mice, 11-deoxy PGF2α administered as a thromboxane A2 receptor agonist partially alleviates embryo crowding, an effect attributed to its induction of myometrial contraction [1]. This functional outcome distinguishes 11-deoxy PGF2α from PGF2α in reproductive applications: while PGF2α is the endogenous FP receptor ligand with established luteolytic and uterotonic properties, the 11-deoxy analog's TP receptor agonism enables distinct therapeutic targeting of myometrial contractility independent of the FP receptor pathway. The partial alleviation phenotype provides quantitative evidence of in vivo efficacy while also establishing the compound's ceiling effect relative to complete rescue phenotypes.

Reproductive biology TP receptor agonism Uterine contractility

Solubility Profile – Comparative Formulation Compatibility vs. PGF2α and U-46619

11-Deoxy PGF2α exhibits a distinct solubility profile across standard experimental vehicles, with documented minimum solubility thresholds in aqueous and organic solvents . The compound achieves >100 mg/mL solubility in DMF, DMSO, and ethanol, >10 mg/mL in PBS (pH 7.2), and >6.5 mg/mL in 10 mM Na2CO3. These solubility parameters are reported as derived from PGF2α comparative data, indicating that the C-11 deoxy modification does not substantially alter the parent compound's solubility characteristics in these specific solvent systems . This distinguishes 11-deoxy PGF2α from more lipophilic prostanoid analogs that exhibit reduced aqueous buffer compatibility, enabling broader formulation flexibility for both in vitro and in vivo applications.

Formulation science Solubility parameters In vitro assay preparation

Storage Stability – ≥2 Year Shelf Life at -20°C with Documented Long-Term Integrity

11-Deoxy PGF2α demonstrates documented stability of ≥2 years when stored at -20°C under recommended conditions . This stability profile is critical for procurement planning and inventory management in research settings where compound longevity directly impacts experimental reproducibility and cost efficiency. The compound is shipped at room temperature within the continental United States, with stability maintained during transit . While direct comparative stability data against PGF2α or U-46619 are not provided in vendor technical documentation, the ≥2 year shelf life establishes a minimum procurement window that supports multi-year research programs without concern for compound degradation.

Compound stability Storage optimization Procurement planning

Optimal Application Scenarios for 11-Deoxy PGF2α Procurement – Evidence-Driven Selection


Vascular Smooth Muscle Pharmacology – TP Receptor-Mediated Vasoconstriction Studies

Investigators requiring a TP receptor agonist with potency intermediate between native PGF2α and the high-potency U-46619 reference standard should select 11-deoxy PGF2α. The compound's documented ~20% lower potency relative to U-46619 across rabbit aorta and guinea pig trachea [1] provides a wider dynamic range for detecting modulatory interventions, making it particularly suitable for pharmacological antagonism studies where full U-46619 responses would saturate the assay window. The tissue-specific potency profile—robust in aortic and tracheal preparations but comparable to PGF2α in saphenous vein [1]—further enables comparative vascular bed investigations of TP receptor distribution and function.

Reproductive Biology – Myometrial Contractility Independent of FP Receptor Activation

Researchers investigating uterine contractility mechanisms independent of the canonical FP receptor pathway should procure 11-deoxy PGF2α based on its demonstrated in vivo efficacy as a thromboxane A2 receptor agonist in the Lpar3(−/−) embryo crowding model [2]. Unlike PGF2α, which exerts uterotonic effects primarily through FP receptor activation, 11-deoxy PGF2α provides a TP receptor-selective tool for dissecting receptor-specific contributions to myometrial function. The partial alleviation phenotype observed in Lpar3(−/−) females [2] establishes a quantifiable in vivo benchmark for dose-response optimization in reproductive pharmacology studies.

Airway Smooth Muscle Contractility – Bronchoconstriction Mechanism Studies

For ex vivo airway pharmacology investigations utilizing guinea pig tracheal preparations, 11-deoxy PGF2α offers a reproducible TP receptor agonist with contractile potency consistently approximately 20% below the U-46619 benchmark [1]. This predictable potency relationship enables direct cross-study comparison and calibration against the established TP agonist literature. The compound's dual FP/TP agonist profile, combined with its airway tissue responsiveness, positions it as a valuable tool for studying prostanoid receptor contributions to bronchomotor tone and for screening potential bronchodilator compounds targeting TP receptor-mediated constriction pathways.

Prostanoid Receptor Selectivity Profiling – Dual FP/TP Agonist Reference Standard

Laboratories engaged in prostanoid receptor pharmacological characterization should maintain 11-deoxy PGF2α as a dual FP/TP agonist reference standard. The compound's distinct receptor activation fingerprint—absent in PGF2α (FP-selective) and differing from U-46619 (TP-selective)—makes it essential for discriminating FP versus TP receptor contributions in complex tissue responses. Its solubility profile across multiple experimental vehicles (>100 mg/mL in DMSO, DMF, and ethanol; >10 mg/mL in PBS ) ensures compatibility with diverse assay formats, while documented ≥2 year stability at -20°C supports long-term reference standard maintenance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 11-Deoxy prostaglandin F2alpha

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.